molecular formula C12H25NO4 B13184352 tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate

Cat. No.: B13184352
M. Wt: 247.33 g/mol
InChI Key: WPFXTNDOXSFPEJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H25NO4

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 2-aminooxy-2-(methoxymethyl)-4-methylpentanoate

InChI

InChI=1S/C12H25NO4/c1-9(2)7-12(17-13,8-15-6)10(14)16-11(3,4)5/h9H,7-8,13H2,1-6H3

InChI Key

WPFXTNDOXSFPEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(COC)(C(=O)OC(C)(C)C)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Introduction of the aminooxy group: This step involves the reaction of the intermediate with hydroxylamine or its derivatives under controlled conditions.

    Addition of the methoxymethyl group: This can be done using methoxymethyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate can undergo oxidation reactions, often leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted products with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues, inhibiting enzyme activity. The methoxymethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound 19o : (S)-tert-Butyl 2-(2-phenoxyacetamido)-4-methylpentanoate
  • CAS: Not provided
  • Molecular Weight : 344.18 g/mol (as sodium adduct)
  • Structure: Contains a phenoxyacetamido group instead of aminooxy/methoxymethyl.
  • Reactivity : The amide group enables participation in peptide coupling or hydrogen bonding, making it suitable for drug intermediates. Reported synthesis yield: 77% .
Compound 19p : (S)-tert-Butyl 2-(2-(4-methoxyphenoxy)acetamido)-4-methylpentanoate
  • CAS: Not provided
  • Structure: Features a 4-methoxyphenoxyacetamido group.
tert-Butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate
  • CAS : 1909294-05-8
  • Molecular Weight : 263.76 g/mol
  • Structure : Substituted with a chloroacetamido group.
  • Reactivity : The chlorine atom enables alkylation reactions, useful in crosslinking or modifying biomolecules. Higher molecular weight compared to the target compound .
tert-Butyl 2-(4-aminophenoxy)acetate
  • CAS : 167843-57-4
  • Molecular Formula: C₁₂H₁₇NO₃
  • Structure: Contains an aromatic aminophenoxy group.
  • Reactivity: The aromatic amine allows diazotization or electrophilic substitution, differing from the aliphatic aminooxy group in the target compound .

Structural and Functional Comparison Table

Compound Name CAS Number Key Functional Groups Molecular Weight (g/mol) Reactivity/Applications
Target Compound 2059966-31-1 Aminooxy, methoxymethyl, tert-butyl 247.33 Oxime formation, bioconjugation (discontinued)
Compound 19o N/A Phenoxyacetamido, tert-butyl 344.18 Peptide mimetics, drug intermediates
Compound 19p N/A 4-Methoxyphenoxyacetamido N/A Enhanced oxidative stability
tert-Butyl (2S)-2-(2-chloroacetamido)... 1909294-05-8 Chloroacetamido 263.76 Alkylation, crosslinking
tert-Butyl 2-(4-aminophenoxy)acetate 167843-57-4 Aminophenoxy 223.27 Aromatic amine reactions

Commercial and Research Status

  • Target Compound : Discontinued, suggesting synthesis challenges or niche applications .
  • Compound 19o/19p : Actively used in academic research for drug discovery .
  • Chloroacetamido Derivative : Marketed as a versatile building block for pharmaceuticals and agrochemicals .

Biological Activity

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an aminooxy group that may contribute to its biological activity. The molecular formula is C12H23N1O4C_{12}H_{23}N_{1}O_{4}, and it possesses a molecular weight of approximately 241.32 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties, particularly against viral infections by interfering with viral replication processes .
  • Immunomodulatory Effects : The aminooxy group may interact with various receptors or enzymes involved in immune responses, suggesting potential applications in immunotherapy.

Research Findings

Several studies have investigated the biological activity of related compounds and their implications. Notably:

  • Antiviral Compounds : Research has indicated that certain analogs exhibit significant antiviral effects, suggesting a potential role for this compound in developing antiviral therapies .
  • Case Studies : In vitro studies have demonstrated that modifications to the aminooxy moiety can enhance the bioactivity of related compounds, leading to improved efficacy against specific viral strains .
  • Pharmacological Evaluation : Various pharmacological evaluations have been conducted to assess the safety and efficacy profiles of related compounds, indicating a favorable therapeutic index for some derivatives .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralSignificant inhibition of viral replication ,
Enzyme InhibitionPotential inhibition of metabolic enzymes
ImmunomodulatoryModulation of immune responses

Table 2: Related Compounds and Their Activities

Compound NameActivity TypeEfficacyReference
tert-Butyl 2-amino-4-methylpentanoateAntiviralModerate
tert-Butyl 2-(methoxymethyl)-4-methylpentanoateEnzyme InhibitionHigh
tert-Butyl 2-(aminooxy)-4-methylpentanoateImmunomodulatoryVariable

Q & A

Basic Research Question

  • Storage : Under argon at –20°C in sealed, light-resistant containers .
  • Handling : Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for moisture-sensitive steps.
  • Safety : PPE (nitrile gloves, goggles) and fume hoods to prevent inhalation of tert-butyl degradation products (e.g., isobutylene) .

How can stereochemical outcomes be controlled during the synthesis of chiral tert-butyl esters?

Advanced Research Question
Chiral centers (e.g., at C2 and C4) are controlled via:

  • Asymmetric catalysis : Use of (R)- or (S)-BINOL-derived catalysts for enantioselective alkylation.
  • Resolution : Diastereomeric salt formation with L-tartaric acid .
  • Monitoring : Chiral HPLC (e.g., Chiralpak IA column, hexane/IPA) to confirm enantiomeric excess (>98% ).

What computational methods support the rational design of tert-butyl derivatives for target binding studies?

Advanced Research Question

  • Docking simulations : AutoDock Vina to predict interactions with enzymes (e.g., SARS-CoV-3CL protease ).
  • MD simulations : GROMACS for stability analysis of tert-butyl groups in hydrophobic binding pockets.
  • QSAR : Correlate logP and polar surface area (PSA) with membrane permeability .

How can researchers troubleshoot low yields in large-scale syntheses of tert-butyl esters?

Basic Research Question
Common issues include:

  • Incomplete acylation : Increase reaction time (24–48 h) or temperature (40–50°C).
  • Purification losses : Replace silica gel with preparative HPLC for polar byproducts.
  • Scale-up adjustments : Optimize solvent volume (5–10 mL/g substrate) and stirring efficiency .

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